3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one
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Overview
Description
3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of phenyl groups: This step may involve coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4-phenylazetidin-2-one: Lacks the additional phenyl groups.
4-(2-Fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one: Lacks the difluoro substitution.
3,3-Difluoro-1-(4-phenylmethoxyphenyl)azetidin-2-one: Lacks the 2-fluorophenyl group.
Uniqueness
The presence of both difluoro and phenyl groups in 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one may confer unique chemical properties, such as increased stability, specific reactivity, or enhanced biological activity.
Properties
IUPAC Name |
3,3-difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO2/c23-19-9-5-4-8-18(19)20-22(24,25)21(27)26(20)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFXVXXJFWYBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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